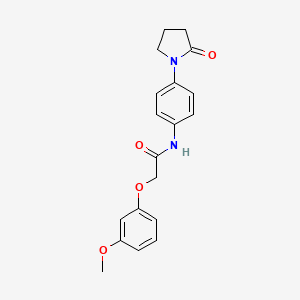

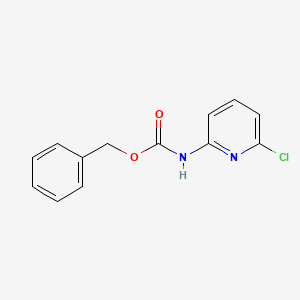

![molecular formula C20H20F6N2O3S B2606833 1,3-diethyl-4,6,7-trifluoro-2-methyl-5-(trifluoromethyl)-1H-benzo[d]imidazol-3-ium 4-methylbenzenesulfonate CAS No. 1059176-16-7](/img/structure/B2606833.png)

1,3-diethyl-4,6,7-trifluoro-2-methyl-5-(trifluoromethyl)-1H-benzo[d]imidazol-3-ium 4-methylbenzenesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a complex organic molecule that contains several interesting functional groups, including a benzo[d]imidazolium core, a trifluoromethyl group, and a 4-methylbenzenesulfonate group . The benzo[d]imidazolium core is a heterocyclic compound that is often found in various pharmaceuticals and functional materials . The trifluoromethyl group is a functional group that has the formula -CF3 and is often used in medicinal chemistry due to its unique physicochemical properties . The 4-methylbenzenesulfonate group is a type of sulfonate, a group known for its good leaving group properties in organic reactions .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzo[d]imidazolium core would likely contribute significant aromatic character to the molecule, while the trifluoromethyl groups would add a degree of electronegativity .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the trifluoromethyl and sulfonate groups. The trifluoromethyl group is known to influence the electronic properties of a molecule, potentially making it more reactive . The sulfonate group, on the other hand, could act as a leaving group in certain reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially influencing its solubility and distribution in biological systems .Scientific Research Applications

Anion Effects on Gas Solubility in Ionic Liquids

Research has shown that ionic liquids, such as those related to the benzo[d]imidazolium class, display significant solubility and interaction differences with various gases. These interactions are heavily influenced by the nature of the anion present in the ionic liquid, which can significantly affect gas solubilities. This has implications for applications in gas absorption and separation technologies (Anthony et al., 2005).

Synthesis of Enones via Coupling Reactions

A study demonstrated the efficacy of ionic liquids, including the 1-butyl-3-methyl-1H-imidazolium 4-methylbenzenesulfonate, as solvents for acid-catalyzed coupling reactions. These reactions are crucial for synthesizing enones, highlighting the utility of ionic liquids in facilitating organic synthesis processes without requiring moisture-sensitive and heavy-metal Lewis acids (Xu et al., 2004).

Structural Characterization of Molecular Salts

The detailed structural analysis of molecular salts, including those based on imidazolium and benzene sulfonate, has been performed. Such studies help in understanding the molecular configurations and potential applications in crystal engineering and the design of novel materials (Thayanithi et al., 2016).

Gold Complexes with Bridging N-heterocyclic Carbene Ligands

Research into gold complexes that incorporate bridging functionalized bis(N-heterocyclic carbene) ligands has revealed insights into their synthesis, structure, and potential applications. These complexes, which can include imidazolium derivatives as part of their structure, are of interest for their electrochemical and luminescence properties, suggesting uses in materials science and catalysis (Jean-Baptiste dit Dominique et al., 2009).

Imidazolium Ionic Liquids in Oxidation Reactions

Imidazolium ionic liquids have been evaluated as solvents for organic transformations using tetravalent cerium salts as oxidizing agents. These studies demonstrate the potential of imidazolium ionic liquids in enhancing the efficiency and selectivity of oxidation reactions, which are pivotal in synthetic organic chemistry (Mehdi et al., 2007).

Safety And Hazards

Future Directions

properties

IUPAC Name |

1,3-diethyl-4,5,7-trifluoro-2-methyl-6-(trifluoromethyl)benzimidazol-3-ium;4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F6N2.C7H8O3S/c1-4-20-6(3)21(5-2)12-10(16)8(14)7(13(17,18)19)9(15)11(12)20;1-6-2-4-7(5-3-6)11(8,9)10/h4-5H2,1-3H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHTCYMWBHJVLJR-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=[N+](C2=C1C(=C(C(=C2F)F)C(F)(F)F)F)CC)C.CC1=CC=C(C=C1)S(=O)(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20F6N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-diethyl-4,6,7-trifluoro-2-methyl-5-(trifluoromethyl)-1H-benzo[d]imidazol-3-ium 4-methylbenzenesulfonate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B2606750.png)

![4-(benzo[d]thiazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine](/img/structure/B2606751.png)

![3,4-diethoxy-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2606753.png)

![6-Tert-butyl-2-[1-[(1-methyl-2-oxopyridin-4-yl)methyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2606755.png)

![N-{3-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]propyl}-3,4,5-trimethoxybenzamide](/img/structure/B2606756.png)

![1-(pyridin-2-ylmethyl)-4-((pyridin-2-ylmethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2606760.png)

![2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2606762.png)

![N-(5-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2606767.png)